molecular formula C10H14N2O3 B1394983 2-[(3-Hydroxybutyl)amino]nicotinic acid CAS No. 1220037-38-6

2-[(3-Hydroxybutyl)amino]nicotinic acid

Cat. No.: B1394983
CAS No.: 1220037-38-6
M. Wt: 210.23 g/mol
InChI Key: IGCXDFLDNALDOG-UHFFFAOYSA-N
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Description

Nomenclature and Identification Parameters

2-[(3-Hydroxybutyl)amino]nicotinic acid is systematically named according to IUPAC guidelines as 2-[(3-hydroxybutyl)amino]pyridine-3-carboxylic acid. Its CAS Registry Number is 1220037-38-6 , and it belongs to the class of substituted nicotinic acid derivatives. Synonyms include:

  • 2-(3-Hydroxybutylamino)nicotinic acid
  • Methyl 2-(3-hydroxybutylamino)nicotinate (precursor form)

The compound’s identity is further confirmed by its SMILES notation : O=C(O)C1=C(NCCC(O)C)N=CC=C1, which encodes its pyridine core, carboxylic acid group at position 3, and 3-hydroxybutylamino substituent at position 2.

Molecular Structure and Formula Analysis

The molecular formula is C₁₀H₁₄N₂O₃ , with a molar mass of 210.23 g/mol . Key structural features include:

  • A pyridine ring substituted at position 2 with a 3-hydroxybutylamino group.
  • A carboxylic acid functional group at position 3.

Table 1: Molecular Formula Breakdown

Component Count
Carbon (C) 10
Hydrogen (H) 14
Nitrogen (N) 2
Oxygen (O) 3

The 3-hydroxybutyl chain introduces a hydroxyl group at the third carbon of the butyl side chain, contributing to the compound’s polarity.

Physical and Chemical Properties

While experimental data for this specific compound are limited, properties can be inferred from structural analogs:

  • Solubility : Likely soluble in polar solvents (e.g., water, ethanol) due to the carboxylic acid and hydroxyl groups.
  • Melting Point : Estimated >150°C based on similar nicotinic acid derivatives.
  • Stability : Stable under recommended storage conditions (2–8°C in a dry environment).

The carboxylic acid group (pKa ~4.8) and hydroxyl group (pKa ~15–16) influence its pH-dependent solubility and reactivity.

Spectroscopic Profile and Analytical Fingerprinting

Infrared (IR) Spectroscopy

Key absorption bands (predicted):

  • C=O stretch : ~1700 cm⁻¹ (carboxylic acid).
  • O–H stretch : ~3200–3600 cm⁻¹ (hydroxyl group).
  • N–H stretch : ~3300 cm⁻¹ (secondary amine).
  • Aromatic C=C/C=N stretches : ~1400–1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • Pyridine protons: δ 8.3–8.6 ppm (H-4, H-5, H-6).
    • NH and OH protons: δ 1.5–2.5 ppm (broad, exchangeable).
    • Hydroxybutyl chain: δ 1.2–3.8 ppm (methylene/methine protons).
  • ¹³C NMR :
    • Carboxylic acid carbon: δ ~170 ppm.
    • Pyridine carbons: δ ~120–150 ppm.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 210 (C₁₀H₁₄N₂O₃⁺).
  • Fragmentation patterns include loss of H₂O (m/z 192) and CO₂ (m/z 166).

Structural Relationship to Nicotinic Acid Family

Nicotinic acid (pyridine-3-carboxylic acid) serves as the parent compound. Structural modifications in this compound include:

  • Aminoalkyl substitution at position 2 : Introduces a hydrophilic 3-hydroxybutyl chain, enhancing hydrogen-bonding capacity.
  • Carboxylic acid retention at position 3 : Maintains acidic character critical for coordination or salt formation.

Table 2: Comparison with Nicotinic Acid Derivatives

Compound Substituent at Position 2 Key Functional Groups
Nicotinic acid –H –COOH
2-Aminonicotinic acid –NH₂ –COOH
This compound –NH(CH₂)₃OH –COOH

This substitution pattern aligns with bioactive analogs used in pharmaceutical intermediates, where aminoalkyl groups modulate solubility and target interaction.

Properties

IUPAC Name

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCXDFLDNALDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC1=C(C=CC=N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxybutyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-hydroxybutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained between 50-70°C to optimize yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxybutyl)amino]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods
The synthesis of 2-[(3-Hydroxybutyl)amino]nicotinic acid typically involves the reaction of nicotinic acid with 3-hydroxybutylamine. The reaction is generally carried out under controlled conditions using solvents such as ethanol or methanol at temperatures between 50-70°C to optimize yield. This compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, which are essential for its application in synthesizing complex organic molecules.

Scientific Research Applications

  • Chemistry
    • Precursor in Organic Synthesis : The compound serves as a precursor in the synthesis of complex organic molecules, facilitating the development of new chemical entities.
    • Reactivity Studies : Its ability to undergo diverse chemical reactions makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
  • Biology
    • Metabolic Pathways : Research indicates that this compound may play a role in metabolic pathways involving nicotinic acid metabolism, potentially influencing enzyme activity and cellular signaling pathways.
    • Biological Targets : The compound interacts with various biological targets, including enzymes and receptors, which may enhance its therapeutic potential.
  • Medicine
    • Therapeutic Potential : Investigated for its role in treating metabolic disorders such as diabetes and obesity due to its involvement in NAD+ biosynthesis. This highlights its potential as a therapeutic agent.
    • Antimicrobial Activity : Studies have shown that certain derivatives exhibit antimicrobial properties comparable to established antibiotics against pathogens like Staphylococcus aureus and Escherichia coli.
  • Industry
    • Pharmaceutical Production : Utilized in the production of pharmaceuticals and fine chemicals, leveraging its unique properties for industrial applications.

Case Studies

  • Antimicrobial Efficacy Study
    A comparative study evaluated the antimicrobial activity of nicotinic acid derivatives, including this compound. Results indicated that this compound exhibited significant activity against S. aureus and E. coli, suggesting its potential as an alternative to traditional antibiotics.
  • Pharmacological Potential Investigation
    Another research highlighted the role of nicotinic acid derivatives in treating metabolic disorders due to their involvement in NAD+ biosynthesis. This study posited that this compound could be beneficial for conditions like diabetes and obesity.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxybutyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of enzymes involved in metabolic processes, particularly those related to nicotinic acid metabolism. The compound may also influence cellular signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with key structural analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
2-[(3-Hydroxybutyl)amino]nicotinic acid 3-Hydroxybutylamino C₁₀H₁₄N₂O₃* 210.23* Hypothesized enhanced solubility due to hydroxyl group; potential metabolic activity Inferred
2-[(3-Aminopropyl)amino]nicotinic acid 3-Aminopropylamino C₉H₁₃N₃O₂ 209.22 Used in biochemical research (e.g., GL-0125); aminopropyl chain may enhance cellular uptake
Niflumic acid 3-Trifluoromethylphenylamino C₁₃H₉F₃N₂O₂ 282.22 Anti-inflammatory agent; blocks calcium-activated chloride channels
2-[(2,4-Dimethylphenyl)amino]nicotinic acid 2,4-Dimethylphenylamino C₁₄H₁₄N₂O₂ 242.27 High cost (€1,047/g); used in specialty chemical synthesis
Clonixic acid 3-Chloro-2-methylphenylamino C₁₃H₁₁ClN₂O₂ 262.69 Analgesic properties; modulates prostaglandin synthesis

*Calculated based on structural similarity.

Key Observations:
  • Hydrophilicity : The hydroxybutyl group in the target compound likely increases water solubility compared to phenyl-substituted analogs (e.g., Niflumic acid, Clonixic acid) .
  • Bioactivity: Phenyl and halogenated substituents (e.g., trifluoromethyl in Niflumic acid) enhance receptor binding and anti-inflammatory activity, while alkylamino chains (e.g., aminopropyl) may improve membrane permeability .

Biological Activity

2-[(3-Hydroxybutyl)amino]nicotinic acid is a derivative of nicotinic acid, notable for its potential biological activities and applications in medicinal chemistry. This compound, with the molecular formula C10H14N2O3, has been investigated for its interactions with various biological targets, including enzymes and receptors involved in metabolic processes.

The synthesis of this compound typically involves the reaction of nicotinic acid with 3-hydroxybutylamine. The reaction is conducted under controlled conditions, often utilizing solvents like ethanol or methanol at temperatures between 50-70°C to optimize yield.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity related to nicotinic acid metabolism. It may influence cellular signaling pathways, contributing to various physiological effects. The compound's structure allows it to interact with specific molecular targets, enhancing its therapeutic potential .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nicotinic acid derivatives, including this compound. Results indicated that certain derivatives exhibited comparable activity to established antibiotics like ampicillin against S. aureus and E. coli .
  • Pharmacological Potential : Another investigation highlighted the potential of nicotinic acid derivatives in treating metabolic disorders due to their role in NAD+ biosynthesis, suggesting that this compound could be beneficial in conditions like diabetes and obesity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Nicotinic AcidBasic pyridine structurePrecursor for NAD+ biosynthesis
3-HydroxybutylamineAliphatic amine groupBuilding block for amino derivatives
NicotinamideAmide derivative of nicotinic acidAntimicrobial and anti-inflammatory

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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